molecular formula C14H24O4 B15075541 4-(4-Methylpentyl)cyclohexane-1,2-dicarboxylic acid CAS No. 62701-93-3

4-(4-Methylpentyl)cyclohexane-1,2-dicarboxylic acid

Cat. No.: B15075541
CAS No.: 62701-93-3
M. Wt: 256.34 g/mol
InChI Key: ZVEOVTRRNBJHNK-UHFFFAOYSA-N
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Description

4-(4-Methylpentyl)cyclohexane-1,2-dicarboxylic acid is a cycloaliphatic dicarboxylic acid derivative synthesized via a Diels-Alder reaction between β-myrcene and maleic anhydride, followed by hydrogenation to saturate the cyclohexene ring. The resultant compound features a cyclohexane backbone with two carboxylic acid groups at the 1,2-positions and a branched 4-methylpentyl substituent at the 4-position . This structural configuration imparts unique physicochemical properties, such as enhanced thermal stability and solubility characteristics, making it a candidate for polymer additives or plasticizers.

Properties

CAS No.

62701-93-3

Molecular Formula

C14H24O4

Molecular Weight

256.34 g/mol

IUPAC Name

4-(4-methylpentyl)cyclohexane-1,2-dicarboxylic acid

InChI

InChI=1S/C14H24O4/c1-9(2)4-3-5-10-6-7-11(13(15)16)12(8-10)14(17)18/h9-12H,3-8H2,1-2H3,(H,15,16)(H,17,18)

InChI Key

ZVEOVTRRNBJHNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC1CCC(C(C1)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpentyl)cyclohexane-1,2-dicarboxylic acid typically involves the reaction of cyclohexane derivatives with appropriate alkylating agents. One common method is the alkylation of cyclohexane-1,2-dicarboxylic acid with 4-methylpentyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization, distillation, and chromatography are commonly employed in the purification process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpentyl)cyclohexane-1,2-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Methylpentyl)cyclohexane-1,2-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methylpentyl)cyclohexane-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity. The compound’s hydrophobic 4-methylpentyl group may also influence its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Cyclohexane-1,2-dicarboxylic Acid Derivatives
  • Hydroxyl-Protected Bisamides: Derivatives with protected hydroxyl groups (e.g., fully protected bisamides) exhibit strong organogelation abilities in polar solvents like methanol and ethanol due to hydrogen bonding and intermolecular amide interactions. In contrast, compounds with free hydroxyl groups show solubility limitations in polar solvents but can gelate low-polarity solvents .
  • DINCH Metabolites: Di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH) metabolites, such as cyclohexane-1,2-dicarboxylic acid mono(7-hydroxy-4-methyloctyl) ester (OH-MINCH) and monocarboxyisooctyl ester (MCOCH), are ester derivatives used as biomarkers for human exposure. These metabolites differ from the target compound in their esterified carboxyl groups and shorter metabolic half-lives .
Alkyl-Substituted Esters
  • Di(2-methyloctyl)cyclohexane-1,2-dicarboxylate: This ester derivative has a retention time of 34.51 minutes (Kovats Index: 2846.7), indicating lower polarity compared to di(n-nonyl)cyclohexane-1,2-dicarboxylate (37.14 minutes, Kovats Index: 3074.6). The branched methyloctyl chain enhances steric hindrance, reducing intermolecular interactions .
  • Diallyl 4-Cyclohexene-1,2-dicarboxylate : Features an unsaturated cyclohexene ring, increasing reactivity in polymerization processes. Its allyl ester groups enable cross-linking in epoxy resins, unlike the saturated target compound .
Stereoisomers and Positional Isomers
  • Cyclohexane-1,4-dicarboxylic Acid Derivatives : Positional isomers, such as methyl 3-phenylpropyl cyclohexane-1,4-dicarboxylate, exhibit distinct biological activities as soluble epoxide hydrolase (sEH) inhibitors. The 1,4-substitution pattern alters binding affinity compared to the 1,2-dicarboxylic acid configuration .

Physicochemical Properties

  • Solubility : The target compound’s carboxylic acid groups enhance water solubility compared to ester derivatives like DINCH metabolites. However, the hydrophobic 4-methylpentyl chain reduces solubility in polar solvents relative to hydroxyl-containing analogs .
  • Thermal Stability : Cyclohexane-1,2-dicarboxylic acid esters (e.g., diallyl 4-cyclohexene-1,2-dicarboxylate) decompose at lower temperatures (~250°C) due to allyl group instability, whereas the saturated target compound resists degradation up to ~300°C .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(4-Methylpentyl)cyclohexane-1,2-dicarboxylic acid and its derivatives?

  • Methodology :

  • Esterification : Cyclohexane-1,2-dicarboxylic acid derivatives are synthesized via esterification with alcohols. For example, diethyl esters are prepared using methyl iodide and barium hydroxide under reflux ( ).
  • Amide Formation : Reacting cyclohexane-1,2-dicarboxylic acid with amines (e.g., 3-phenylpropylamine) using coupling agents like EDCI and DMAP in dichloromethane yields amide derivatives ( ).
  • Anhydride Utilization : Cyclohexane-1,2-dicarboxylic anhydride serves as a precursor for cyclic imides, synthesized via reactions with amines under basic conditions ( ).
    • Key Considerations : Optimize reaction time and temperature to avoid side products. Use NMR (1H, 13C) and mass spectrometry for structural validation ( ).

Q. How can the stereochemistry of cyclohexane-1,2-dicarboxylic acid derivatives be confirmed experimentally?

  • Methodology :

  • Oxidative Confirmation : The E configuration of derivatives can be confirmed by oxidizing intermediates to (E)-cyclohexane-1,2-dicarboxylic acid and comparing retention times or spectral data ( ).
  • Chiral Chromatography : Enantiomers like (1R,2S)- and (1R,2R)-isomers are resolved using chiral columns and validated via specific optical rotation (SOR) ( ).
  • NMR Analysis : Diastereotopic protons and coupling constants in 1H NMR spectra provide stereochemical clues ( ).

Advanced Research Questions

Q. What methodological challenges arise in quantifying urinary metabolites of DINCH, and how are they addressed in cohort studies?

  • Challenges :

  • Low metabolite concentrations (e.g., MHiNCH and MCOCH) require high-sensitivity detection.
  • Matrix effects in urine samples can interfere with quantification.
    • Solutions :
  • Isotope Dilution Tandem Mass Spectrometry : Use deuterated internal standards to correct for variability and enhance accuracy ( ).
  • Sample Preparation : Solid-phase extraction (SPE) and enzymatic hydrolysis improve recovery rates.
  • Statistical Models : Generalized linear mixed models account for repeated measures in longitudinal studies ( ).

Q. How does the stereochemistry of cyclohexane-1,2-dicarboxylic acid derivatives influence their stability and reactivity?

  • Stability Analysis :

  • Peroxides derived from (1R,2S)-cyclohexane-1,2-dicarboxylic acid are prone to bisdecarboxylation. Bicyclic systems (e.g., bicyclo[2.2.2]octane-1,2-dicarboxylic acid) are designed to stabilize reactive intermediates ( ).
    • Reactivity Insights :
  • Ester derivatives with bulky substituents (e.g., 4-methylpentyl groups) exhibit steric hindrance, reducing hydrolysis rates.
  • Anhydrides with cis-configuration (e.g., cis-4-cyclohexene-1,2-dicarboxylic acid) show higher reactivity in polymerization due to strain relief ( ).

Data Contradiction Analysis

Q. Why do earlier studies fail to detect DINCH metabolites like MHiNCH in urine, while recent cohort studies report measurable levels?

  • Factors :

  • Analytical Sensitivity : Older methods (pre-2010) lacked the resolution of modern LC-MS/MS systems ( ).
  • Exposure Trends : Increased use of DINCH in PVC products post-2002 correlates with rising metabolite detection ( ).
    • Resolution : Cross-validate findings using updated instrumentation and larger sample sizes to confirm temporal exposure trends.

Methodological Tables

Synthetic Route Reagents/Conditions Key Product Reference
EsterificationCH₃I, K₂CO₃, DMF, rtDiethyl cyclohexane-1,2-dicarboxylate
Amide FormationEDCI, DMAP, CH₂Cl₂Cyclohexane-1,2-dicarboxamide derivatives
Cyclic Imide SynthesisBa(OH)₂·8H₂O, 80% MeOH/H₂OHexahydromethylphthalic anhydride
Analytical Method Application Key Parameter Reference
Chiral HPLCStereoisomer separationRetention time: 9.2 min (1R,2S isomer)
Isotope Dilution MS/MSMetabolite quantificationLOD: 0.1 ng/mL for MHiNCH

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